Di-1-propenyl sulfide
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Overview
Description
Di-1-propenyl sulfide is an organic sulfide characterized by the substitution of hydrogen sulfide with two prop-1-en-1-yl groups. This compound is a volatile constituent found in garlic and onions . Its chemical formula is C6H10S, and it is known for its role as a flavoring agent and a component of volatile oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-1-propenyl sulfide can be synthesized through various methods. One common approach involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide in the presence of a base. This reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and distillation of garlic and onion oils. These oils contain a mixture of sulfur-containing compounds, including this compound, which can be isolated and purified through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Di-1-propenyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Various nucleophiles; room temperature to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
Scientific Research Applications
Di-1-propenyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing compounds.
Biology: Investigated for its role in the metabolism of sulfur-containing compounds in plants.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a flavoring agent in the food industry and as a component of fragrances.
Mechanism of Action
The mechanism of action of di-1-propenyl sulfide involves its interaction with various molecular targets and pathways. It is known to release hydrogen sulfide (H2S), which acts as a signaling molecule in biological systems . Additionally, this compound exhibits radical scavenging activity and can inhibit certain enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Di-1-propenyl sulfide can be compared with other similar compounds, such as:
Dipropyl disulfide: Another sulfur-containing compound found in garlic and onions, known for its strong odor and flavor.
Methyl propyl disulfide: Similar in structure but with a methyl group instead of a propenyl group, also found in Allium species.
This compound is unique due to its specific structure and the presence of two prop-1-en-1-yl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
33922-80-4 |
---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI Key |
RJDJXOBGMMKPMH-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/S/C=C/C |
Canonical SMILES |
CC=CSC=CC |
boiling_point |
137.00 to 140.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
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